molecular formula C16H10F3NO2S B6280699 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 115690-70-5

3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B6280699
CAS RN: 115690-70-5
M. Wt: 337.3
InChI Key:
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Description

“3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide” is an orally available anti-inflammatory immunomodulator. It blocks the activity of dihydroorotate dehydrogenase, preventing pyrimidine synthesis and T and B cell proliferation and function .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the hydrogenation of VI to III, which results in a 100% yield . Another important step is the Heck cross-coupling step, which is combined with the subsequent carbon–carbon double bond hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a trifluoromethyl group .


Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Physical And Chemical Properties Analysis

The compound has a vapor pressure of 0.56 mmHg at 40 °C, a refractive index of n20/D 1.458 (lit.), a boiling point of 178-179 °C (lit.), a melting point of −2-−1.8 °C (lit.), and a density of 1.333 g/mL at 25 °C (lit.) .

Mechanism of Action

The compound works by blocking the activity of dihydroorotate dehydrogenase, which prevents pyrimidine synthesis and inhibits T and B cell proliferation and function .

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The compound has potential applications in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis . Its synthesis methods and applications in various diseases and disorders are still being researched .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves the introduction of a hydroxyl group and a carboxamide group onto a benzothiophene ring, followed by the substitution of a trifluoromethyl group onto the phenyl ring. The final product is obtained through purification and isolation.", "Starting Materials": [ "2-bromo-1-benzothiophene", "3-amino-1-(trifluoromethyl)benzene", "N,N-dimethylformamide", "potassium carbonate", "acetic anhydride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-bromo-1-benzothiophene is reacted with potassium carbonate and N,N-dimethylformamide to form 1-benzothiophene-2-carboxylic acid.", "Step 2: 1-benzothiophene-2-carboxylic acid is reacted with acetic anhydride and sodium hydroxide to form 1-acetoxybenzo[b]thiophene-2-carboxylic acid.", "Step 3: 1-acetoxybenzo[b]thiophene-2-carboxylic acid is reacted with ethanol and sodium hydroxide to form 1-ethoxybenzo[b]thiophene-2-carboxylic acid.", "Step 4: 1-ethoxybenzo[b]thiophene-2-carboxylic acid is reacted with 3-amino-1-(trifluoromethyl)benzene and acetic acid to form 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide.", "Step 5: The final product is purified and isolated through recrystallization." ] }

CAS RN

115690-70-5

Product Name

3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C16H10F3NO2S

Molecular Weight

337.3

Purity

95

Origin of Product

United States

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